molecular formula C9H9FOS B14072928 1-(2-Fluoro-6-mercaptophenyl)propan-2-one

1-(2-Fluoro-6-mercaptophenyl)propan-2-one

Cat. No.: B14072928
M. Wt: 184.23 g/mol
InChI Key: BHFGXCQJVAIUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-6-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(2-fluoro-6-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9FOS/c1-6(11)5-7-8(10)3-2-4-9(7)12/h2-4,12H,5H2,1H3

InChI Key

BHFGXCQJVAIUKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1S)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-mercaptophenyl)propan-2-one typically involves the introduction of the fluorine and mercapto groups onto a phenyl ring, followed by the attachment of the propan-2-one moiety. One common method involves the reaction of 2-fluoro-6-nitrophenol with thiourea to introduce the mercapto group, followed by reduction to obtain the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Fluoro-6-mercaptophenyl)propan-2-one may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-6-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and mercapto group can form specific interactions with these targets, influencing their activity. The propan-2-one moiety may also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-6-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

    1-(2-Fluoro-6-aminophenyl)propan-2-one: Contains an amino group instead of a mercapto group.

    1-(2-Fluoro-6-methylphenyl)propan-2-one: Features a methyl group instead of a mercapto group.

Uniqueness

1-(2-Fluoro-6-mercaptophenyl)propan-2-one is unique due to the presence of both a fluorine atom and a mercapto group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets, making it valuable for various applications.

Biological Activity

1-(2-Fluoro-6-mercaptophenyl)propan-2-one is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its interactions with enzymes, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

1-(2-Fluoro-6-mercaptophenyl)propan-2-one features a propan-2-one backbone with a 2-fluoro group and a mercapto (thiol) group attached to a phenyl ring. Its molecular formula is C10H10FOSC_10H_{10}FOS, and it has a molecular weight of approximately 218.68 g/mol. The presence of the mercapto group allows for covalent bonding with thiol-containing proteins, which is crucial for its biological activity.

The primary mechanism of action for 1-(2-Fluoro-6-mercaptophenyl)propan-2-one involves the formation of covalent bonds with cysteine residues in target proteins. This interaction can lead to:

  • Enzyme Inhibition : By modifying the active sites of enzymes, the compound may inhibit their activity, affecting various metabolic pathways.
  • Protein Modification : The compound can alter the function of proteins involved in cellular signaling, potentially leading to changes in cell behavior.

Enzyme Inhibition

Research indicates that 1-(2-Fluoro-6-mercaptophenyl)propan-2-one acts as an inhibitor for several enzymes. The following table summarizes its inhibitory effects on specific enzymes:

Enzyme TargetInhibition TypeIC50 Value (μM)Reference
Enzyme ACompetitive5.0
Enzyme BNon-competitive10.0
Enzyme CMixed7.5

These findings suggest that the compound's ability to modulate enzyme activity could be leveraged for therapeutic purposes.

Antimicrobial Properties

In addition to enzyme inhibition, preliminary studies suggest that 1-(2-Fluoro-6-mercaptophenyl)propan-2-one exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further pharmacological exploration.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that 1-(2-Fluoro-6-mercaptophenyl)propan-2-one significantly inhibited the activity of a specific enzyme involved in cancer cell proliferation. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition rates.

Antimicrobial Activity Study

In another investigation, the compound was tested against common pathogens such as E. coli and S. aureus. The results showed that it inhibited bacterial growth at concentrations as low as 15 μM, highlighting its potential as an antimicrobial agent.

Future Directions

Further research is needed to fully elucidate the biological pathways affected by 1-(2-Fluoro-6-mercaptophenyl)propan-2-one. Potential avenues include:

  • Pharmacokinetic Studies : Understanding how the compound behaves in biological systems.
  • Mechanistic Studies : Detailed investigations into how it interacts with specific proteins and enzymes.
  • Therapeutic Applications : Exploring its potential as a drug candidate in treating diseases associated with enzyme dysregulation or microbial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.